Cas no 6461-63-8 (1-(2-Chloroethanesulfonyl)-4-nitrobenzene)
1-(2-Chloroethanesulfonyl)-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-[(2-chloroethyl)sulfonyl]-4-nitro-
- 1-(2-chloroethylsulfonyl)-4-nitrobenzene
- 1-(2-chloroethylsulfonyl)-4-nitro-benzene
- 1-[(2-Chloroethyl)sulfonyl]-4-nitrobenzene
- 2-Chloroethyl 4-nitrophenyl sulfone
- 1-(2-Chloroethanesulfonyl)-4-nitrobenzene
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Computed Properties
- Exact Mass: 248.98634
Experimental Properties
- PSA: 77.28
1-(2-Chloroethanesulfonyl)-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406655-10mg |
1-(2-Chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B406655-50mg |
1-(2-Chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B406655-100mg |
1-(2-Chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-131504-50mg |
1-(2-chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 95.0% | 50mg |
$162.0 | 2023-09-30 | |
| Enamine | EN300-131504-100mg |
1-(2-chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 95.0% | 100mg |
$241.0 | 2023-09-30 | |
| Enamine | EN300-131504-250mg |
1-(2-chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 95.0% | 250mg |
$347.0 | 2023-09-30 | |
| Enamine | EN300-131504-500mg |
1-(2-chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 95.0% | 500mg |
$546.0 | 2023-09-30 | |
| Enamine | EN300-131504-1000mg |
1-(2-chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 95.0% | 1000mg |
$699.0 | 2023-09-30 | |
| Enamine | EN300-131504-2500mg |
1-(2-chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 95.0% | 2500mg |
$1370.0 | 2023-09-30 | |
| Enamine | EN300-131504-5000mg |
1-(2-chloroethanesulfonyl)-4-nitrobenzene |
6461-63-8 | 95.0% | 5000mg |
$2028.0 | 2023-09-30 |
1-(2-Chloroethanesulfonyl)-4-nitrobenzene Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-(2-Chloroethanesulfonyl)-4-nitrobenzene
Introduction to 1-(2-Chloroethanesulfonyl)-4-nitrobenzene (CAS No. 6461-63-8)
1-(2-Chloroethanesulfonyl)-4-nitrobenzene, also known by its CAS number 6461-63-8, is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique chemical structure, which includes a nitro group and a chloroethanesulfonyl moiety. These functional groups endow the molecule with specific reactivity and properties that make it an important intermediate in the synthesis of more complex molecules.
The chemical formula of 1-(2-Chloroethanesulfonyl)-4-nitrobenzene is C9H8ClNO4S. The presence of the nitro group (NO2) and the chloroethanesulfonyl group (ClCH2CH2S(O)2) provides a rich platform for further chemical modifications. The nitro group can be reduced to an amino group, which is a common transformation in organic synthesis and pharmaceutical chemistry. The chloroethanesulfonyl group, on the other hand, can undergo nucleophilic substitution reactions, making it useful in the synthesis of sulfonamides and other sulfur-containing compounds.
In the context of pharmaceutical research, 1-(2-Chloroethanesulfonyl)-4-nitrobenzene has been explored as a starting material for the synthesis of potential therapeutic agents. For instance, recent studies have focused on the development of new antiviral and antibacterial compounds derived from this intermediate. The ability to introduce various functional groups through chemical transformations allows researchers to fine-tune the pharmacological properties of the final products.
A notable example of its application in drug discovery is its use in the synthesis of sulfonamide derivatives. Sulfonamides are a class of drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloroethanesulfonyl group in 1-(2-Chloroethanesulfonyl)-4-nitrobenzene can be converted into a sulfonamide through reaction with primary amines. This transformation is crucial for generating molecules with enhanced biological activity and improved pharmacokinetic profiles.
Beyond pharmaceuticals, 1-(2-Chloroethanesulfonyl)-4-nitrobenzene has found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. The nitro group can influence the electronic structure of conjugated polymers, enhancing their charge transport properties. Additionally, the chloroethanesulfonyl group can improve the solubility and processability of these materials, making them more suitable for practical applications.
In the realm of chemical synthesis, 1-(2-Chloroethanesulfonyl)-4-nitrobenzene serves as a valuable building block for constructing complex organic molecules. Its reactivity allows chemists to introduce multiple functional groups in a controlled manner, facilitating the synthesis of intricate structures with precise stereochemistry. This is particularly important in the development of natural products and complex pharmaceuticals where stereochemical control is crucial for biological activity.
The environmental impact of chemicals like 1-(2-Chloroethanesulfonyl)-4-nitrobenzene is also an area of ongoing research. While this compound itself is not classified as hazardous or toxic under current regulations, its degradation products and potential environmental fate are subjects of interest. Studies are being conducted to understand how this compound behaves in different environmental conditions and to develop strategies for its safe disposal and management.
In conclusion, 1-(2-Chloroethanesulfonyl)-4-nitrobenzene (CAS No. 6461-63-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure provides a foundation for further chemical modifications, making it an essential intermediate in pharmaceutical research, materials science, and organic synthesis. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further expanding its utility and importance.
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